molecular formula C28H27N3O3 B5821606 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide

2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide

Cat. No. B5821606
M. Wt: 453.5 g/mol
InChI Key: KPVLRUNQNBCYPJ-VUTHCHCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide, also known as BMQC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMQC belongs to the class of hydrazones and is synthesized by the reaction between 4-butoxyaniline and 3-methoxybenzaldehyde in the presence of hydrazine hydrate and glacial acetic acid.

Mechanism of Action

The mechanism of action of 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide involves the activation of various signaling pathways, including AMPK, Nrf2, and NF-κB. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide activates the AMPK pathway by increasing the AMP/ATP ratio and promoting the phosphorylation of AMPK. Activated AMPK regulates glucose metabolism and energy homeostasis by promoting glucose uptake and fatty acid oxidation. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide also activates the Nrf2 pathway by promoting the translocation of Nrf2 to the nucleus and inducing the expression of antioxidant enzymes and detoxifying enzymes. Activated Nrf2 protects cells from oxidative stress and inflammation by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide inhibits the NF-κB pathway by suppressing the phosphorylation of inhibitor of kappa B (IκB) and preventing the translocation of NF-κB to the nucleus. Inhibition of NF-κB reduces the production of pro-inflammatory cytokines and inhibits the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide has been shown to exhibit various biochemical and physiological effects, including anticancer, antidiabetic, and neuroprotective activities. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In diabetes research, 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide reduces the blood glucose levels and improves insulin sensitivity by activating the AMPK pathway and inhibiting the activity of PTP1B. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide also has neuroprotective activity against oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.

Advantages and Limitations for Lab Experiments

2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide has several advantages for lab experiments, including its easy synthesis method, high yield, and purity. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide is also stable under normal laboratory conditions and can be easily stored for future use. However, 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and formulation techniques.

Future Directions

Future research on 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide should focus on its pharmacokinetics and pharmacodynamics to improve its bioavailability and efficacy. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide can also be modified to enhance its selectivity and potency against specific disease targets. The combination of 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide with other drugs or therapies can also be explored to improve its therapeutic outcomes. Further studies on the safety and toxicity of 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide are also necessary to ensure its clinical application.

Synthesis Methods

The synthesis of 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide involves the reaction between 4-butoxyaniline and 3-methoxybenzaldehyde in the presence of hydrazine hydrate and glacial acetic acid. The reaction takes place at a temperature of 80-90°C for 4-5 hours, and the product is obtained in the form of yellow crystals after recrystallization from ethanol. The yield of 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide is around 60-70%, and the purity can be determined by thin-layer chromatography and melting point analysis.

Scientific Research Applications

2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
In diabetes research, 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide has been shown to have antidiabetic activity by reducing the blood glucose levels and improving insulin sensitivity. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide activates the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism and energy homeostasis. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling.
In neurodegenerative disorder research, 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide has been shown to have neuroprotective activity against oxidative stress and inflammation. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which induces the expression of antioxidant enzymes and detoxifying enzymes. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide also inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB).

properties

IUPAC Name

2-(4-butoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-3-4-16-34-22-14-12-21(13-15-22)27-18-25(24-10-5-6-11-26(24)30-27)28(32)31-29-19-20-8-7-9-23(17-20)33-2/h5-15,17-19H,3-4,16H2,1-2H3,(H,31,32)/b29-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVLRUNQNBCYPJ-VUTHCHCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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